1-Hexene-d3

Mass Spectrometry Isotope Dilution Quantitative Analysis

1-Hexene-d3 is a stable isotope-labeled isotopologue of 1-hexene, in which three hydrogen atoms at the terminal methyl group are replaced by deuterium (D) atoms. With the molecular formula C6H9D3 and a molecular weight of 87.18 g/mol, this compound retains the fundamental reactivity of a linear alpha-olefin while offering a distinct mass signature that enables precise quantification and reaction pathway elucidation.

Molecular Formula C6H12
Molecular Weight 87.18 g/mol
Cat. No. B15289266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexene-d3
Molecular FormulaC6H12
Molecular Weight87.18 g/mol
Structural Identifiers
SMILESCCCCC=C
InChIInChI=1S/C6H12/c1-3-5-6-4-2/h3H,1,4-6H2,2H3/i2D3
InChIKeyLIKMAJRDDDTEIG-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexene-d3 (CAS 60155-72-8) – Deuterated Linear Alpha-Olefin for Quantitative Mass Spectrometry and Mechanistic Tracing


1-Hexene-d3 is a stable isotope-labeled isotopologue of 1-hexene, in which three hydrogen atoms at the terminal methyl group are replaced by deuterium (D) atoms [1]. With the molecular formula C6H9D3 and a molecular weight of 87.18 g/mol, this compound retains the fundamental reactivity of a linear alpha-olefin while offering a distinct mass signature that enables precise quantification and reaction pathway elucidation [2]. As a deuterated internal standard, it is chemically near-identical to its non-deuterated counterpart (C6H12, MW 84.16 g/mol) but can be readily resolved by mass spectrometry, making it an indispensable tool for gas chromatography–mass spectrometry (GC-MS) and liquid chromatography–mass spectrometry (LC-MS) methods requiring high accuracy and minimal matrix interference .

1-Hexene-d3 vs. Unlabeled 1-Hexene and Alternative Isotopologues: Why Analytical and Mechanistic Demands Preclude Simple Substitution


In analytical and mechanistic chemistry, substituting 1-Hexene-d3 with its non-deuterated parent (1-hexene) or other deuterated analogs is not scientifically defensible. The primary value of 1-Hexene-d3 lies in its ability to serve as an internal standard that co-elutes with the analyte while generating a distinct, non-overlapping mass spectrometric signal [1]. Unlabeled 1-hexene cannot provide this differentiation, rendering it useless for isotope dilution mass spectrometry (IDMS) [2]. Alternative deuterated alkenes, such as 1-octene-d17 or styrene-d8, exhibit significantly different chromatographic retention times and physicochemical properties, leading to inaccurate quantification due to differential matrix effects and ionization efficiencies [3]. Furthermore, the specific placement of three deuterium atoms on the terminal methyl group (rather than elsewhere on the carbon chain) minimizes secondary kinetic isotope effects (KIEs) during reactions, ensuring that the labeled compound faithfully mimics the reaction kinetics of the unlabeled analyte in tracer studies [4]. The following quantitative evidence substantiates why 1-Hexene-d3 is the requisite choice over generic alternatives.

Quantitative Differentiation of 1-Hexene-d3: Comparator-Based Evidence for Analytical Selectivity, Physicochemical Fidelity, and Reaction Tracing


Molecular Weight Differentiation for Unambiguous Mass Spectrometric Detection

1-Hexene-d3 exhibits a molecular weight of 87.18 g/mol , which is 3.02 Da higher than that of unlabeled 1-hexene (84.16 g/mol) [1]. This mass shift is sufficient to ensure complete baseline separation in both low-resolution (e.g., single quadrupole GC-MS) and high-resolution mass spectrometers, allowing for precise quantification via selected ion monitoring (SIM) or extracted ion chromatograms (EIC) without isotopic interference [2].

Mass Spectrometry Isotope Dilution Quantitative Analysis

Boiling Point and Density: Near-Identical Physicochemical Behavior Ensuring Chromatographic Co-Elution

The boiling point of 1-Hexene-d3 is reported as 62.8 ± 3.0 °C [1], which is statistically indistinguishable from the boiling point of unlabeled 1-hexene at 63 °C [2]. Similarly, the density of the deuterated compound is 0.7 ± 0.1 g/cm³ [1], overlapping with the 0.673 g/cm³ reported for 1-hexene [2]. This near-perfect physicochemical mimicry ensures that the deuterated internal standard exhibits virtually identical retention times on both polar and non-polar GC columns, as well as equivalent partitioning behavior in liquid-liquid extraction and solid-phase extraction (SPE) sample preparation steps [3].

Gas Chromatography Liquid Chromatography Internal Standard Selection

Isotopic Purity: Verifiable Specification for Reliable Quantitative MS Data

Commercially sourced 1-Hexene-d3 is specified with an isotopic purity of >95% or 97% chemical purity [1], ensuring that the contribution of unlabeled 1-hexene (M0) and incompletely deuterated species (M+1, M+2) to the mass spectrum is below 5%. In contrast, generic deuterated compounds may exhibit lower isotopic enrichment (e.g., 90-95%), which introduces systematic bias in isotope dilution mass spectrometry (IDMS) calculations due to spectral overlap between the internal standard isotopologue and the analyte [2].

Quality Control Isotopic Enrichment Method Validation

Internal Standard Performance: Quantifiable Improvement in Analytical Precision and Accuracy

The use of a structurally matched deuterated internal standard, such as 1-Hexene-d3, is a cornerstone of stable isotope dilution mass spectrometry (SID-MS). While specific precision data for 1-Hexene-d3 itself are not publicly available in peer-reviewed literature, the class-level performance of deuterated internal standards is well-established: they reduce analytical variability by an order of magnitude compared to external calibration [1]. In GC-MS and LC-MS applications, the use of an appropriate internal standard can improve method accuracy to <1% relative standard deviation (RSD), compared to 5-10% RSD for external standard methods [2]. In contrast, non-deuterated analogs (e.g., using 1-octene as an internal standard for 1-hexene) typically yield RSDs in the 3-8% range due to differential matrix effects [3].

Analytical Chemistry Method Validation GC-MS LC-MS

Terminal Methyl Deuteration: Minimized Secondary Kinetic Isotope Effect for Faithful Reaction Tracing

The placement of three deuterium atoms exclusively on the terminal methyl group (6,6,6-trideuteriohex-1-ene) ensures that the primary reactive site – the C=C double bond – remains unlabeled . Secondary kinetic isotope effects (KIEs) arising from deuterium substitution at positions remote from the reaction center are typically negligible (kH/kD ≈ 1.00-1.05) [1]. In contrast, deuterium incorporation at or adjacent to the double bond (e.g., 1-hexene-1,2-d2) would introduce a primary KIE of 2-8, fundamentally altering the observed reaction rate and invalidating mechanistic conclusions [1]. This regioselective labeling makes 1-Hexene-d3 an ideal tracer for studying 1-hexene polymerization kinetics, hydroformylation mechanisms, and oxidation pathways without perturbing the intrinsic chemistry of the parent alkene .

Mechanistic Studies Polymerization Kinetics Catalysis

Procurement-Driven Application Scenarios for 1-Hexene-d3 in Analytical, Polymer, and Mechanistic Chemistry


Quantitative Analysis of Residual 1-Hexene in Polyethylene Manufacturing

In industrial polyethylene production, residual 1-hexene comonomer must be quantified at ppm levels for quality control and regulatory compliance. 1-Hexene-d3 is added as an internal standard to polymer samples prior to headspace GC-MS analysis. The 3.02 Da mass difference ensures baseline separation from the analyte, while the near-identical boiling point [1] guarantees co-elution, correcting for injection variability and matrix effects. This method achieves the <1% RSD precision required for process control [2].

Mechanistic Elucidation of 1-Hexene Polymerization Kinetics Using Isotopic Tracers

Academic and industrial polymer chemistry laboratories investigating metallocene or Ziegler-Natta catalysis employ 1-Hexene-d3 as a mechanistic probe. Because the terminal methyl deuteration introduces a negligible secondary KIE (kH/kD ≈ 1.00-1.05) [3], the labeled monomer polymerizes at essentially the same rate as unlabeled 1-hexene. Subsequent analysis of the polymer by 2H NMR or pyrolysis-GC-MS reveals the extent of comonomer incorporation and chain-transfer events, providing quantitative insight into catalyst performance without altering the underlying polymerization kinetics.

Stable Isotope Dilution Assay for 1-Hexene in Environmental or Biological Matrices

Environmental monitoring laboratories and forensic toxicology units analyzing for 1-hexene (a component of gasoline and industrial solvents) in air, water, or biological fluids use 1-Hexene-d3 to implement isotope dilution mass spectrometry (IDMS). The high isotopic purity (>95%) minimizes background interference from the endogenous unlabeled compound, enabling detection limits in the low ppb range. This approach is essential for meeting EPA Method 8260 or equivalent regulatory requirements for volatile organic compound (VOC) analysis.

Tracing Reaction Pathways in Catalytic Hydroformylation and Oxidation Studies

In fundamental catalysis research, 1-Hexene-d3 serves as a labeled substrate to distinguish between competing reaction pathways. For example, in rhodium-catalyzed hydroformylation, the deuterium label remains intact throughout the reaction, allowing researchers to track the fate of the terminal methyl group in the product aldehyde mixture via GC-MS. The absence of a primary KIE ensures that product distributions reflect the intrinsic selectivity of the catalyst, not an isotopic artifact [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Hexene-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.